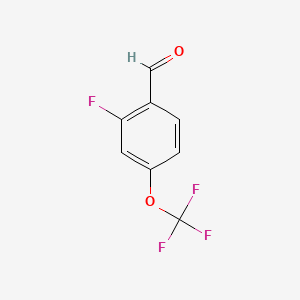

2-Fluoro-4-(trifluoromethoxy)benzaldehyde

描述

2-Fluoro-4-(trifluoromethoxy)benzaldehyde (CAS: 1227628-83-2) is a fluorinated aromatic aldehyde with the molecular formula C₈H₄F₄O₂ and a molecular weight of 208.11 g/mol. It features two electron-withdrawing substituents: a fluorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the benzaldehyde ring . These substituents significantly influence its electronic properties, directing electrophilic reactions to specific positions on the aromatic ring. The compound is commercially available (e.g., 95% purity at €205.00/g from CymitQuimica) and is primarily used as an intermediate in pharmaceutical and agrochemical synthesis .

属性

IUPAC Name |

2-fluoro-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEACWPDDLIOZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703464 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227628-83-2 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nucleophilic Aromatic Substitution on Benzaldehyde Derivatives

Method Overview:

This approach involves the substitution of existing functional groups on benzaldehyde precursors with trifluoromethoxy groups, often facilitated by nucleophilic aromatic substitution (SNAr) reactions under controlled conditions.

Reaction Conditions & Reagents:

- Starting material: 2-fluorobenzaldehyde

- Reagents: Trifluoromethoxy reagents such as trifluoromethyl phenol derivatives or trifluoromethoxy halides

- Catalysts: Usually basic or Lewis acid catalysts

- Solvents: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF)

- The fluorine atom at the ortho position enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack.

- The trifluoromethoxy group is introduced via nucleophilic substitution of suitable leaving groups (e.g., halides or pseudohalides) on the aromatic ring.

- This method is efficient for small-scale synthesis but requires careful control of reaction temperatures (~50-120°C) and reaction times (1-12 hours) to optimize yield and selectivity.

Chlorination and Fluorination of Benzaldehyde Precursors

Method Overview:

This industrial approach involves chlorination of benzaldehyde derivatives followed by fluorination to introduce the trifluoromethoxy group.

- Chlorination of benzaldehyde or its derivatives to form chlorinated intermediates.

- Fluorination of chlorinated intermediates with hydrogen fluoride or related reagents to replace chlorine with fluorine.

- Subsequent introduction of the trifluoromethoxy group via nucleophilic substitution or direct trifluoromethoxylation.

- The process is scalable and suitable for industrial production, with yields typically exceeding 70% when optimized.

Hydrolysis and Oxidation of Trifluoromethyl-Substituted Precursors

Method Overview:

This route involves the hydrolysis of trifluoromethyl-substituted methyl or benzyl derivatives to form aldehyde functionalities.

- Hydrolysis performed at elevated temperatures (80-150°C) with catalysts such as iron chloride.

- The process yields high purity benzaldehyde derivatives with trifluoromethoxy and fluorine groups attached.

- The hydrolysis step is efficient, with yields around 96.5%, and the process is compatible with continuous industrial operations.

Direct Trifluoromethoxylation of Aromatic Precursors

Method Overview:

Recent advances include direct trifluoromethoxylation of aromatic compounds using specialized reagents under mild conditions.

- Use of electrophilic trifluoromethoxy reagents or radical-based methods.

- Reaction temperatures are typically between 50°C and 120°C.

- The process often employs catalysts such as copper or iron complexes.

- These methods offer high regioselectivity and operational simplicity, making them promising for large-scale synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Trifluoromethoxy halides, benzaldehyde derivatives | 50-120°C, polar aprotic solvents | High regioselectivity | Limited scalability for large-scale |

| Chlorination & fluorination | Chlorine, HF, trifluoromethyl phenol derivatives | 50-150°C | Suitable for industrial scale | Handling hazardous reagents |

| Hydrolysis of trifluoromethyl derivatives | Iron chloride, water | 80-150°C | High yield, continuous process | Requires high temperature |

| Direct trifluoromethoxylation | Electrophilic trifluoromethoxy reagents | 50-120°C | High regioselectivity, operational simplicity | Emerging technology |

化学反应分析

Types of Reactions: 2-Fluoro-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine or trifluoromethoxy groups.

Major Products:

Oxidation: 2-Fluoro-4-(trifluoromethoxy)benzoic acid.

Reduction: 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Chemistry

2-Fluoro-4-(trifluoromethoxy)benzaldehyde serves as a crucial building block in the synthesis of various pharmaceuticals. The introduction of fluorine atoms is a common strategy in drug design to enhance metabolic stability and bioavailability. The compound has been utilized in the development of fluorinated probes for biological imaging, which can improve diagnostic capabilities in medical research.

Agrochemicals

The compound is also employed in the synthesis of agrochemicals, where its unique electronic properties can enhance the efficacy of herbicides and pesticides. The trifluoromethoxy group contributes to the lipophilicity of molecules, potentially improving their penetration into plant tissues.

Material Science

In material science, this compound is used to create specialty chemicals with unique properties. Its ability to form stable adducts with nucleophiles makes it valuable for developing new materials with tailored functionalities .

Antimicrobial Activity

A notable case study demonstrated that derivatives of this compound exhibited significant activity against Mycobacterium tuberculosis. Structural modifications led to compounds with up to tenfold improvements in efficacy compared to parent compounds, highlighting the importance of fluorinated structures in enhancing antimicrobial potency.

Anticancer Research

Research has shown that certain derivatives can induce apoptosis in various cancer cell lines. The cytotoxic effects observed suggest potential applications as anticancer agents. Further investigations into the structure-activity relationship (SAR) are necessary to optimize these compounds for therapeutic use.

作用机制

The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)benzaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of the fluorine and trifluoromethoxy groups can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

相似化合物的比较

Structural and Electronic Differences

The table below compares key structural and commercial parameters of 2-Fluoro-4-(trifluoromethoxy)benzaldehyde with similar compounds:

Key Comparison Points

Substituent Effects :

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group in the target compound enhances polarity and metabolic stability compared to -CF₃, making it more suitable for bioactive molecule synthesis .

- Methoxy (-OCH₃) vs. Trifluoromethoxy (-OCF₃) : The -OCH₃ group in analogs like 2-Trifluoromethoxy-4-methoxybenzaldehyde is less electron-withdrawing, reducing ring deactivation and altering reaction pathways .

Physical Properties: The trifluoromethoxy group increases molecular weight and boiling/melting points compared to non-fluorinated analogs (e.g., 2-Fluoro-4-methoxybenzaldehyde has MW 154.14 vs. 208.11 for the target compound) . Regioisomers (e.g., 2-Fluoro-3-(trifluoromethoxy)benzaldehyde) exhibit distinct solubility and crystallinity due to substituent positioning .

Applications :

- Pharmaceutical Intermediates : The target compound’s -OCF₃ group improves drug candidate stability, as seen in derivatives like 2-Fluoro-4-(trifluoromethyl)benzoic acid .

- Agrochemicals : Fluorinated benzaldehydes are precursors to herbicides and insecticides, with -CF₃ analogs (e.g., CAS 89763-93-9) showing higher volatility .

Research Findings and Practical Considerations

- Synthetic Utility : The aldehyde group in this compound is reactive in condensation and nucleophilic addition reactions, enabling access to heterocycles and Schiff bases .

- Cost and Availability : The target compound is priced higher (€205.00/g) than simpler analogs, reflecting its specialized applications and synthetic complexity .

生物活性

2-Fluoro-4-(trifluoromethoxy)benzaldehyde is an aromatic compound characterized by its unique chemical structure, which includes a fluorine atom and a trifluoromethoxy group attached to a benzaldehyde backbone. Its chemical formula is C₈H₄F₄O₂, and it has a molecular weight of 192.1104 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug design and development.

The presence of fluorinated groups in this compound significantly influences its biological properties. Fluorine substitution is a common strategy in drug discovery to enhance metabolic stability and bioavailability. The electrophilic nature of this compound allows it to interact with various biological molecules, making it a candidate for further exploration in therapeutic applications .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit promising antimicrobial properties. For instance, related compounds have shown activity against Mycobacterium tuberculosis (Mtb). A study synthesized derivatives at various positions of the 4-(trifluoromethoxy)benzylamino tail, which were tested for whole-cell activity against both replicating and non-replicating Mtb. Some derivatives demonstrated significant improvements in activity, highlighting the potential of fluorinated compounds in developing new antitubercular agents .

Cytotoxicity

The cytotoxic potential of this compound and its derivatives has been explored in various cancer cell lines. For example, certain ruthenium complexes derived from similar structures have shown high cytotoxicity and induced apoptosis in resistant cancer cell lines . This suggests that the compound's structural features may contribute to its ability to target cancer cells effectively.

While specific mechanisms of action for this compound are not fully elucidated, the electrophilic nature of the compound allows it to form adducts with nucleophiles in biological systems. This reactivity can lead to interactions with enzymes or receptors, potentially altering their activity and contributing to the observed biological effects .

Case Study 1: Antitubercular Activity

A notable case study involved synthesizing derivatives of this compound that were tested against Mycobacterium tuberculosis. The study found that certain derivatives exhibited up to tenfold improvements in whole-cell activity compared to their parent compounds. This highlights the importance of structural modifications in enhancing the efficacy of antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In another investigation, researchers evaluated the cytotoxic effects of fluorinated benzaldehyde derivatives on various cancer cell lines. The results indicated that some compounds induced significant apoptosis, suggesting their potential as anticancer agents. The study emphasized the need for further research into the structure-activity relationship (SAR) of these compounds to optimize their therapeutic potential .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound and its derivatives compared to structurally similar compounds:

| Compound Name | Chemical Formula | Notable Features | Biological Activity |

|---|---|---|---|

| This compound | C₈H₄F₄O₂ | Electrophilic nature | Antimicrobial, cytotoxic |

| 2-Fluoro-4-methoxybenzaldehyde | C₈H₇F₃O | Methoxy group instead of trifluoromethoxy | Limited studies available |

| 3-Fluoro-4-(trifluoromethyl)benzaldehyde | C₈H₄F₄O | Different fluorine position | Potentially similar activities |

| 2-Chloro-4-(trifluoromethoxy)benzaldehyde | C₈H₄ClF₃O | Chlorine substitution | Varies based on substitution |

常见问题

Q. What are the key physicochemical properties of 2-fluoro-4-(trifluoromethoxy)benzaldehyde, and how do they influence its reactivity?

- Molecular Formula : C₈H₄F₄O₂

- Molecular Weight : 208.11 g/mol

- CAS No. : 1227628-83-2

- IUPAC Name : this compound

- Key Properties :

- Air sensitivity: Degrades upon prolonged exposure to air, requiring inert storage conditions (e.g., under argon) .

- Electronic effects: The electron-withdrawing fluorine and trifluoromethoxy groups enhance electrophilicity at the aldehyde group, facilitating nucleophilic additions and condensations .

- Methodological Insight : Use NMR (¹H/¹³C/¹⁹F) and FT-IR spectroscopy to monitor degradation and confirm structural integrity. Stability assays under varying O₂ levels are recommended .

Q. What are the standard synthetic routes for this compound?

- Primary Route : Halogenation of 4-(trifluoromethoxy)benzaldehyde using Selectfluor® or DAST in anhydrous conditions .

- Alternative : Direct trifluoromethoxylation of 2-fluorobenzaldehyde derivatives via copper-mediated cross-coupling .

- Key Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

- Yield optimization requires strict temperature control (-10°C to 25°C) .

Q. How is this compound characterized analytically?

- Techniques :

- NMR : ¹⁹F NMR detects trifluoromethoxy (-OCF₃) signals at δ -55 to -58 ppm .

- X-ray Crystallography : Resolves steric effects from ortho-fluoro and para-trifluoromethoxy groups (e.g., dihedral angles ~78°) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 209.1 .

Advanced Research Questions

Q. How do the fluorine and trifluoromethoxy substituents affect reaction kinetics in nucleophilic aromatic substitution (NAS)?

- Steric and Electronic Effects :

- Methodology : Competitive kinetic studies using amines/thiols under varying pH (e.g., 7–12) and solvents (DMF vs. THF) .

Q. What strategies mitigate air sensitivity during its use in multi-step syntheses?

Q. How does this compound compare to analogs (e.g., 2-fluoro-4-(trifluoromethyl)benzaldehyde) in stereoselective reactions?

-

Comparative Reactivity :

Property 2-Fluoro-4-(trifluoromethoxy) 2-Fluoro-4-(trifluoromethyl) Electrophilicity Higher (due to -OCF₃) Moderate (due to -CF₃) Steric Hindrance Lower Higher Stereoselectivity Up to 92% ee in aldol reactions 75–80% ee - Mechanistic Insight : The trifluoromethoxy group’s lone pairs enhance transition-state stabilization in asymmetric catalysis .

Q. What are the challenges in using this compound for fluorinated probe synthesis in biological imaging?

- Key Issues :

- Hydrophobicity limits aqueous solubility; PEGylation or sulfonation is often required .

- Photoinstability under UV/vis light necessitates encapsulation (e.g., liposomes) .

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。